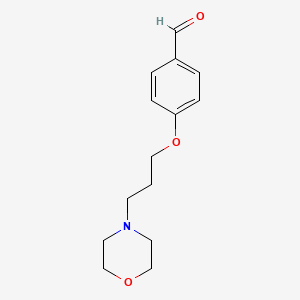

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

描述

Contextualization within Contemporary Organic Synthesis and Heterocyclic Chemistry

Modern organic synthesis focuses on the efficient construction of complex molecules with specific functions. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of this endeavor. The morpholine (B109124) ring in the target molecule is a prime example of a saturated heterocycle that is widely used in synthetic chemistry. researchgate.net Its inclusion in a larger molecule is often intended to impart desirable physicochemical properties. The synthesis of such hybrid molecules typically involves well-established reaction pathways, allowing chemists to build a library of related structures for further study. The general approach to synthesizing 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde would likely involve the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with a morpholino-propyl halide. chemeurope.comwikipedia.orgbyjus.com This classic and reliable method underscores the foundational principles of organic synthesis that enable the creation of novel compounds. britannica.com

Significance of Benzaldehyde (B42025) Derivatives in Chemical Research

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are versatile building blocks in organic chemistry. wikipedia.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including oxidations, reductions, and numerous carbon-carbon bond-forming reactions. britannica.com This reactivity makes benzaldehyde derivatives essential starting materials for the synthesis of pharmaceuticals, dyes, and polymers. britannica.com Furthermore, the aromatic ring can be substituted with various groups, which modulates the reactivity of the aldehyde and introduces new functionalities. Benzaldehyde derivatives have been shown to possess a range of biological activities, including antimicrobial and antioxidant properties, making them a continued focus of research. nih.govresearchgate.net A recent study on a new benzaldehyde derivative, MPOBA, highlighted its potential antiaflatoxigenic activity, demonstrating the ongoing discovery of novel applications for this class of compounds. mdpi.com

| Property | Contribution of the Morpholine Ring |

| Solubility | The nitrogen and oxygen atoms can participate in hydrogen bonding, often improving aqueous solubility. nih.gov |

| Basicity | The nitrogen atom provides a basic center (pKa of morpholinium is ~8.5), allowing for salt formation. wikipedia.org |

| Metabolic Stability | Generally offers greater stability compared to more labile heterocyclic rings. nih.gov |

| Pharmacokinetics | Can improve absorption, distribution, metabolism, and excretion (ADME) profiles of molecules. nih.gov |

| Synthetic Accessibility | Readily incorporated into molecules through various standard synthetic routes. researchgate.net |

Historical Development of Related Functional Group Chemistry

The chemistry underpinning this compound has a rich history. The aldehyde functional group was first identified and named in the early 19th century. In 1835, German chemist Justus von Liebig was instrumental in characterizing aldehydes, deriving the name from "alcohol dehydrogenatus" (dehydrogenated alcohol). carrementbelle.comencyclopedia.com This discovery opened up a new area of organic chemistry, leading to the development of numerous reactions that are still fundamental today.

The Williamson ether synthesis, the key reaction for forming the ether linkage in the target molecule, was developed by Alexander Williamson in 1850. chemeurope.comwikipedia.org This reaction was pivotal in confirming the structure of ethers and remains one of the most important methods for their preparation in both laboratory and industrial settings. byjus.combartleby.com

Morpholine itself was first synthesized in the late 19th century. Its naming is attributed to Ludwig Knorr, who was working on the chemistry of morphine, although it was later found not to be part of the morphine structure. wikipedia.org Over the 20th century, its utility as a solvent, corrosion inhibitor, and eventually as a key component in pharmaceuticals became widely recognized. wikipedia.orgatamankimya.com

| Compound/Reaction | Key Historical Figure(s) | Year | Significance |

| Aldehyde Characterization | Justus von Liebig | 1835 | Named and described the preparation and reactivity of aldehydes. carrementbelle.comencyclopedia.com |

| Williamson Ether Synthesis | Alexander Williamson | 1850 | Developed a general method for ether synthesis, helping to establish their structure. chemeurope.comwikipedia.org |

| Morpholine Naming | Ludwig Knorr | Late 19th Century | Named the compound during structural studies related to morphine. wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

4-(3-morpholin-4-ylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGMXOCLIIIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524932 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-44-6 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Morpholin 4 Yl Propoxy Benzaldehyde

Strategic Approaches to C-O Bond Formation for the Propoxy Linkage

The formation of the ether linkage between the benzaldehyde (B42025) moiety and the morpholine-containing side chain is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile and an alkyl halide serves as the electrophile.

Etherification Reactions for Aryl-O-Alkyl Formation

The Williamson ether synthesis is a classic and widely employed method for the formation of the aryl-O-alkyl bond in 4-(3-Morpholin-4-yl-propoxy)-benzaldehyde. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenolic precursor, such as 4-hydroxybenzaldehyde (B117250), to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction is an S(_N)2 (bimolecular nucleophilic substitution) process, and its efficiency is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. wikipedia.org

A general representation of this etherification is the reaction of sodium ethoxide with chloroethane (B1197429) to yield diethyl ether and sodium chloride. wikipedia.org For the synthesis of the target compound, this would involve the reaction of the sodium salt of 4-hydroxybenzaldehyde with a suitable 3-morpholinopropyl halide.

Commonly used solvents for the Williamson ether synthesis include polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF), which can accelerate the reaction rate. wikipedia.org The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org

Alkylation Reactions Involving Phenolic Precursors

A direct and efficient route to this compound involves the alkylation of 4-hydroxybenzaldehyde with 4-(3-chloropropyl)morpholine (B193441). prepchem.comnbinno.com This reaction is a prime example of the Williamson ether synthesis applied to a more complex substrate.

In a typical procedure, 4-hydroxybenzaldehyde is treated with a base, such as sodium hydride or potassium carbonate, in a suitable solvent like DMF to generate the corresponding phenoxide. prepchem.comnih.gov Subsequently, 4-(3-chloropropyl)morpholine is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution. A similar synthesis has been reported for the isomeric 2-[3-(4-Morpholinyl)propoxy]benzaldehyde, where salicylaldehyde (B1680747) was reacted with N-(3-chloropropyl)-morpholine in the presence of sodium hydride in DMF at 105-110 °C. prepchem.com

The synthesis of the key intermediate, 4-(3-chloropropyl)morpholine, can be accomplished by reacting morpholine (B109124) with an excess of a dihaloalkane, such as 1-bromo-3-chloropropane (B140262), in a solvent like toluene. chemicalbook.comchemicalbook.comguidechem.com The reaction is typically carried out under reflux conditions. chemicalbook.comchemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 4-(3-chloropropyl)morpholine | Sodium Hydride | DMF | 105-110 (for isomer) | prepchem.com |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | Potassium Carbonate | DMF | 70 | nih.gov |

Introduction and Functionalization of the Benzaldehyde Moiety

Another synthetic strategy involves the formation of the benzaldehyde group on a pre-existing morpholinopropoxy-substituted aromatic ring. This can be achieved through electrophilic aromatic substitution or by the oxidation of a precursor functional group.

Electrophilic Aromatic Formylation Strategies

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)). wikipedia.orgyoutube.com The electron-donating nature of the morpholinopropoxy group activates the benzene (B151609) ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. youtube.com

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution. wikipedia.orgyoutube.com The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.orgyoutube.com This method is generally mild and efficient for formylating reactive aromatic substrates. ijpcbs.com

Oxidation of Benzylic Alcohol or Methyl Group Precursors

An alternative approach to the benzaldehyde moiety is the oxidation of a corresponding benzylic alcohol or a methyl group attached to the aromatic ring. For instance, (4-(3-morpholinopropoxy)phenyl)methanol could be oxidized to 4-(3-morpholinopropoxy)benzaldehyde. Various oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired selectivity.

Furthermore, the oxidation of a p-cresol (B1678582) derivative, where the methyl group is at the para position to a hydroxyl group, can yield a 4-hydroxybenzaldehyde derivative. google.comgoogleapis.com This method involves the selective oxidation of the methyl group to a formyl group. google.com While this would require subsequent etherification, it represents a viable synthetic pathway.

Formation and Integration of the Morpholine Heterocycle

The morpholine ring is a common heterocyclic motif in pharmaceuticals due to its favorable physicochemical properties. oup.com There are numerous methods for the synthesis of morpholine and its derivatives. oup.comresearchgate.netorganic-chemistry.org

A common approach involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. Another strategy is the reaction of a primary amine with a bis(2-haloethyl) ether. More modern and efficient methods, such as the indium(III)-catalyzed intramolecular reductive etherification, have also been developed for the synthesis of substituted morpholines. oup.comoup.com

In the context of synthesizing this compound, the morpholine moiety is typically introduced as a pre-formed unit. As mentioned earlier, the reaction of morpholine with 1-bromo-3-chloropropane provides 4-(3-chloropropyl)morpholine, which is the key alkylating agent for the phenolic precursor. chemicalbook.comchemicalbook.comguidechem.com This approach is often more straightforward and efficient than constructing the morpholine ring at a later stage of the synthesis.

| Intermediate | Precursor 1 | Precursor 2 | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(3-chloropropyl)morpholine | Morpholine | 1-Bromo-3-chloropropane | Nucleophilic Substitution | chemicalbook.comchemicalbook.comguidechem.com |

| This compound | 4-Hydroxybenzaldehyde | 4-(3-chloropropyl)morpholine | Williamson Ether Synthesis | prepchem.com (by analogy) |

Ring-Closing Reactions for Morpholine Synthesis

The morpholine ring is a common pharmacophore in medicinal chemistry, and its synthesis is well-established. bris.ac.uk A prevalent strategy involves the cyclization of β-amino alcohols. bris.ac.uk This can be achieved through a three-step sequence that includes amide formation with an α-halo acid halide, intramolecular alkylation, and subsequent reduction to yield the morpholine ring. bris.ac.uk More direct, one-step protocols have also been developed to avoid harsh redox processes. bris.ac.uk

Another major pathway is the intramolecular cyclization of bis(2-hydroxyethyl)amines, which can be induced by heating with dehydrating agents like concentrated sulfuric acid. researchgate.net Additionally, modern methods provide redox-neutral pathways; for instance, 1,2-amino alcohols can be converted to morpholines in a one or two-step protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.org This method relies on the clean monoalkylation of the amino alcohol, which then undergoes intramolecular cyclization. organic-chemistry.org The synthesis of substituted morpholines can also be achieved from precursors like epoxides, aziridines, or through transition metal-catalyzed reactions. researchgate.netresearchgate.net

N-Alkylation Pathways to Attach the Morpholine Ring

Once the morpholine ring is formed, a crucial step is its attachment to the benzaldehyde moiety via the propoxy linker. This is typically accomplished through N-alkylation, where the secondary amine of the morpholine ring acts as a nucleophile. The reaction involves an electrophile containing the 4-formylphenoxypropyl group.

A common method is the reaction of morpholine with a pre-formed 4-(3-halopropoxy)benzaldehyde (where halo is typically chloro or bromo). The nitrogen atom of morpholine displaces the halide in a standard SN2 reaction. This reaction is often facilitated by a base such as potassium carbonate or cesium carbonate to scavenge the resulting hydrohalic acid and is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov An alternative approach involves the N-alkylation of morpholine with alcohols, which can be catalyzed by systems like CuO–NiO/γ–Al2O3. researchgate.net This method presents a greener alternative as it avoids the use of alkyl halides and produces water as the only byproduct. researchgate.net

| Component | Role | Examples | Purpose |

|---|---|---|---|

| Nucleophile | Nitrogen Source | Morpholine | Forms the terminal heterocyclic ring. |

| Electrophile | Substrate | 4-(3-chloropropoxy)benzaldehyde, 4-(3-bromopropoxy)benzaldehyde, 3-(4-formylphenoxy)propyl methanesulfonate | Provides the benzaldehyde core and linker for attachment. |

| Base | Catalyst/Scavenger | K₂CO₃, Cs₂CO₃, Triethylamine (B128534) | Neutralizes acid byproduct, facilitating the reaction. |

| Solvent | Reaction Medium | DMF, Acetonitrile, NMP | Dissolves reactants and facilitates the bimolecular reaction. |

Total Synthesis Approaches for this compound

A multi-step linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. odinity.com A plausible linear route to this compound could commence with 4-hydroxybenzaldehyde.

The synthesis could proceed as follows:

O-Alkylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first alkylated. A common method is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a bifunctional reagent like 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃). This selectively forms the ether linkage at the more reactive bromine-bearing carbon, yielding 4-(3-chloropropoxy)benzaldehyde.

Nucleophilic Substitution: The resulting intermediate, 4-(3-chloropropoxy)benzaldehyde, is then subjected to a nucleophilic substitution reaction with morpholine. As described in the N-alkylation pathways (Section 2.3.2), morpholine displaces the chloride to form the final product.

For this compound, a convergent strategy would involve two primary fragments:

Fragment A: 4-hydroxybenzaldehyde.

Fragment B: A morpholine-containing propyl electrophile, such as 4-(3-chloropropyl)morpholine or 4-(3-bromopropyl)morpholine.

The synthesis would involve preparing 4-(3-chloropropyl)morpholine separately, for instance, by reacting morpholine with 1-bromo-3-chloropropane. In the key convergent step, the sodium or potassium salt of 4-hydroxybenzaldehyde (formed by reacting with a base like sodium hydride) is reacted with 4-(3-chloropropyl)morpholine to form the desired ether linkage and yield the final product. This method allows for the optimization of the synthesis of each fragment independently before the final coupling reaction.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers techniques that can enhance the efficiency, yield, and environmental friendliness of synthetic routes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.govmdpi.com

For the synthesis of this compound, microwave assistance could be particularly beneficial for the nucleophilic substitution steps. Both the O-alkylation of 4-hydroxybenzaldehyde and the N-alkylation of morpholine are reactions that can be significantly expedited by microwave heating. nih.govmdpi.com For example, the synthesis of morpholine-containing chalcones from substituted benzaldehydes has been successfully performed using microwave irradiation, demonstrating the stability of the benzaldehyde group under these conditions. mdpi.com The use of microwave heating in a solvent-free or high-boiling point solvent setting can lead to rapid, high-yield synthesis, aligning with the principles of green chemistry. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 4-15 min) mdpi.commdpi.com |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |

| Yield | Moderate to good | Often higher due to reduced side reactions and shorter times nih.govmdpi.com |

| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or under solvent-free conditions nih.gov |

Catalyst-Free Synthetic Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, proceeding via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com Conventionally, this reaction requires a base to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This base, typically an alkali metal hydroxide (B78521) or carbonate, can be considered a catalyst in the sense that it facilitates the reaction.

Truly catalyst-free approaches for this specific transformation are not extensively documented in scientific literature. The inherent need to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde to initiate the nucleophilic attack on the alkyl halide makes a completely uncatalyzed reaction challenging under standard conditions.

However, advancements in synthetic methodology have explored conditions that can minimize or alter the traditional catalytic systems. One area of research in Williamson ether synthesis involves the use of high temperatures (above 300 °C) and pressures, which can increase the alkylating power of weak alkylating agents and potentially proceed with only catalytic amounts of alkali metal salts. acs.org This approach, termed catalytic Williamson ether synthesis (CWES), aims to reduce the salt waste produced in stoichiometric reactions. acs.org While not strictly "catalyst-free," it represents a significant reduction in the amount of base required.

Another strategy to circumvent the need for a strong base catalyst involves the use of phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is present, allowing the reaction to proceed under milder, biphasic conditions. numberanalytics.com While a catalyst is still present, this method can avoid the use of harsh, anhydrous conditions and strong bases.

Hypothetically, a catalyst-free synthesis of this compound might be achievable under specialized conditions, such as supercritical water or solvent-free, high-temperature/pressure conditions, which could enhance the reactivity of the starting materials without the need for a basic catalyst. However, such methods have not been specifically reported for this compound and would require significant process development to become practical.

Table 1: Comparison of Catalytic Approaches in Williamson Ether Synthesis

| Approach | Catalyst/Conditions | Advantages | Disadvantages |

| Conventional | Stoichiometric strong base (e.g., NaH, K2CO3) in an organic solvent | High yield, well-established | Generates significant salt waste, may require harsh conditions |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt, biphasic system (e.g., water/toluene) | Milder conditions, avoids strong anhydrous bases | Requires a catalyst, potential for side reactions |

| High-Temp/Pressure (CWES) | Catalytic alkali metal salts, >300 °C | Reduces salt waste, uses weaker alkylating agents | Requires specialized high-pressure equipment, high energy input |

| Hypothetical Catalyst-Free | High temperature/pressure, solvent-free or supercritical fluid | Potentially eliminates catalyst and solvent waste | Not yet demonstrated, likely high energy cost, potential for degradation |

This table is generated based on general principles of Williamson ether synthesis and related advanced methodologies.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the reaction by reducing waste, minimizing energy consumption, and using less hazardous materials. Key developments in this area include the use of alternative energy sources and eco-friendly reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. mdpi.comnih.gov For the synthesis of morpholine-containing compounds, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govsemanticscholar.org This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can accelerate reaction rates. mdpi.com In the context of synthesizing this compound, a microwave-assisted approach could offer a significant improvement over conventional heating methods by reducing energy consumption and potentially allowing for the use of less solvent.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. ksu.edu.sataylorfrancis.com The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. taylorfrancis.com Ultrasound-assisted synthesis often proceeds under ambient temperature and pressure, eliminating the need for external heating. rsc.orgnih.gov This technique has been successfully applied to a variety of organic reactions, including the synthesis of heterocyclic compounds. ksu.edu.sa Applying ultrasound to the synthesis of this compound could lead to a more energy-efficient process, shorter reaction times, and potentially obviate the need for hazardous organic solvents by enabling the reaction in aqueous media. nih.gov

Green Solvents and Reaction Media: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) like dimethylformamide (DMF) or acetonitrile. Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives such as water, ethanol, or ionic liquids. numberanalytics.com Surfactant-assisted synthesis in water is a particularly attractive green methodology, where micelles create a microenvironment that can facilitate the reaction between water-insoluble reactants, thereby avoiding the use of organic solvents altogether. researchgate.net

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Principle | Conventional Method | Green Alternative | Expected Benefits |

| Energy Efficiency | Refluxing for several hours | Microwave irradiation (5-15 min) or Ultrasound (15-30 min at RT) | Reduced energy consumption, shorter reaction times. nih.govrsc.org |

| Safer Solvents | Use of DMF, Acetonitrile | Water (with phase-transfer catalyst), Ethanol, Ionic Liquids | Reduced toxicity and environmental pollution. numberanalytics.comresearchgate.net |

| Waste Prevention | Stoichiometric base, organic solvent waste | Catalytic base, solvent-free conditions, or recyclable solvents | Higher atom economy, less chemical waste. acs.org |

| Catalysis | Use of strong, hazardous bases (e.g., NaH) | Milder bases (e.g., K2CO3), recyclable catalysts | Improved safety, potential for catalyst reuse. |

This table presents a comparative analysis based on documented green methodologies for analogous organic syntheses.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformations of 4 3 Morpholin 4 Yl Propoxy Benzaldehyde

Reactions of the Benzaldehyde (B42025) Carbonyl Group

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of reactions. Its reactivity stems from the polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This allows for reactions with a broad range of nucleophiles and its participation in oxidation and reduction processes.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common class of reactions for aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

Asymmetric Addition of Organometallic Reagents (e.g., diethylzinc)

The asymmetric addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. These reactions typically employ a chiral catalyst or ligand to control the stereochemical outcome, resulting in one enantiomer being formed in excess.

A detailed literature search for the asymmetric addition of diethylzinc specifically to 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde did not yield specific experimental studies or detailed research findings. Consequently, data tables detailing reaction conditions, yields, or enantiomeric excess for this particular transformation could not be generated.

Knoevenagel Condensation Reactions with Activated Methylene (B1212753) Compounds

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.

Specific research findings detailing the Knoevenagel condensation of this compound with activated methylene compounds were not found in the searched scientific literature. Therefore, no data tables of specific reactants, catalysts, or yields for this compound can be presented.

Aldol (B89426) and Related Condensations

The aldol condensation is a fundamental reaction in organic synthesis where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. When the reaction occurs between two different carbonyl compounds, it is known as a crossed aldol condensation. For an aromatic aldehyde like this compound, which cannot form an enolate itself, it can act as an electrophilic partner in a crossed aldol reaction with an enolizable carbonyl compound.

A thorough search of scientific databases did not uncover specific studies or detailed results for aldol or related condensation reactions involving this compound as a substrate. As a result, no interactive data table with research findings can be provided.

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Benedict's reagent, which are often used for qualitative detection.

Despite the commonality of this transformation, specific documented research detailing the oxidation of this compound to 4-(3-Morpholin-4-YL-propoxy)-benzoic acid, including specific reagents, reaction conditions, and yields, was not identified in the available literature. Therefore, a data table for this reaction cannot be compiled.

Reduction Reactions to Alcohols

The carbonyl group of an aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel is also an effective method.

Specific experimental protocols and detailed research findings for the reduction of this compound to [4-(3-Morpholin-4-YL-propoxy)-phenyl]-methanol could not be located in the searched scientific literature. Due to the absence of this data, a table of reaction conditions and outcomes cannot be presented.

Imine and Oxime Formation from the Aldehyde

The aldehyde functional group is a primary site of reactivity in this compound, readily undergoing condensation reactions with primary amines and related derivatives to form imines (Schiff bases) and oximes.

The reaction with primary amines (R-NH₂) involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine. This reaction is typically catalyzed by acid.

Similarly, the compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction proceeds via a comparable mechanism to imine formation, resulting in a C=N-OH functional group. The formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride in the presence of a base is a well-established synthetic procedure. wikipedia.org Oxime formation is often utilized in the synthesis of more complex molecules and can exhibit reversible characteristics under specific conditions, such as in the presence of competitive alkoxyamines or carbonyl compounds. rsc.org

Table 1: Representative Aldehyde Condensation Reactions

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

Reactivity of the Propoxy Ether Linkage

The ether linkage, connecting the propoxy chain to the benzaldehyde ring, is generally stable but can undergo cleavage under specific, often harsh, conditions.

Acid- or Base-Catalyzed Cleavage

Ether linkages, particularly aryl alkyl ethers, are known to be cleaved by strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of 4-hydroxybenzaldehyde (B117250) and 3-morpholin-4-yl-propyl halide. Cleavage under basic conditions is significantly more difficult and requires extreme conditions, making it a less common transformation for this type of ether.

Functional Group Interconversion within the Aliphatic Chain

While the propoxy chain itself is relatively unreactive, being composed of saturated C-C and C-H bonds, functional group interconversion is theoretically possible, though not a primary mode of reactivity. Such transformations would require specific reagents to introduce functionality, for example, through radical halogenation. However, the presence of the more reactive aldehyde and morpholine (B109124) groups means that reactions are more likely to occur at those sites under most conditions.

Reactions Involving the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring is a tertiary amine, which confers both nucleophilic and basic properties to the molecule.

N-Alkylation and Quaternization Reactions

As a tertiary amine, the morpholine nitrogen can act as a nucleophile and react with alkyl halides (R-X) in an N-alkylation reaction. This process, known as the Menshutkin reaction, leads to the formation of a quaternary ammonium (B1175870) salt. The product is a positively charged species with the halide as the counter-ion. These quaternization reactions are fundamental in modifying the solubility and electronic properties of the molecule. The synthesis of various morpholine derivatives often involves nucleophilic attack by the amino group on an electrophilic carbon. uobaghdad.edu.iq

Table 2: N-Alkylation of the Morpholine Moiety

| Reagent | Product | Reaction Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | N-Alkylation (Quaternization) |

Potential for Ring Scission or Rearrangement

The chemical structure of this compound incorporates a morpholine ring, a phenyl ring, and a propyl ether linkage. The stability of this compound is largely dictated by the inherent reactivity of these individual components. While generally stable, specific conditions could theoretically induce ring scission or rearrangement reactions.

Despite its general stability, the morpholine ring is not entirely inert. In biological systems, it can be susceptible to in vivo oxidation. sci-hub.se Under harsh chemical conditions, such as strong oxidizing agents or high temperatures and pressures in the absence of oxygen, the morpholine ring could potentially undergo decomposition, though it is considered to decompose reasonably slowly under such duress. wikipedia.org

The ether linkage connecting the propoxy group to the benzaldehyde moiety is another potential site of reactivity. Ether linkages can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like HBr or HI, through nucleophilic substitution reactions. Additionally, certain Lewis acids can catalyze the cleavage of ethers. Selective cleavage of specific types of ether linkages, such as the β-O-4 linkages found in lignin, has been a subject of extensive research, employing various catalytic strategies. researchgate.net While the propoxy-ether in this compound is not identical to those in lignin, these studies demonstrate the feasibility of ether bond scission under targeted chemical environments.

Rearrangement reactions involving the aromatic benzaldehyde portion of the molecule are less probable under typical conditions. The aromatic ring is stabilized by resonance and would require significant energy input or specific catalytic pathways to undergo rearrangement.

| Functional Group | Potential Reaction | Required Conditions | Relative Stability |

| Morpholine Ring | Ring Scission/Oxidation | Strong oxidizing agents, high temperature and pressure | High |

| Propoxy Ether Linkage | Cleavage | Strong acids (e.g., HBr, HI), certain Lewis acids | Moderate |

| Benzaldehyde (Phenyl Ring) | Rearrangement | Energetically demanding, requires specific catalysts | Very High |

Catalytic Applications in the Synthesis and Transformations of 4 3 Morpholin 4 Yl Propoxy Benzaldehyde Derivatives

Asymmetric Catalysis for Chiral Induction

The introduction of chirality into molecules derived from 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is a critical step in the development of novel therapeutic agents. Asymmetric catalysis provides an efficient and atom-economical approach to achieve high enantioselectivities. This section details the design of chiral ligands and their application in metal-catalyzed asymmetric reactions for the transformation of this compound derivatives.

Chiral Ligand Design and Evaluation

The success of a catalytic asymmetric transformation is heavily reliant on the structure of the chiral ligand. The ligand, in coordination with a metal center, creates a chiral environment that directs the stereochemical outcome of the reaction. The following subsections discuss various classes of chiral ligands that have been investigated for their potential in asymmetric synthesis.

Chiral β-amino alcohols are a readily available and versatile class of ligands for asymmetric catalysis. Their synthesis often starts from natural amino acids, providing a straightforward route to enantiomerically pure compounds. These ligands can coordinate to metal centers through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring that effectively influences the stereochemical course of a reaction. While specific applications of β-aminoalcohol-based ligands in the asymmetric synthesis of derivatives from this compound are not extensively documented in the reviewed literature, their general utility in asymmetric additions of organozinc reagents to aldehydes suggests their potential for such transformations. The steric and electronic properties of the substituents on both the amino and alcohol moieties can be systematically varied to optimize enantioselectivity.

| Ligand Type | Key Features | Potential Application for this compound Derivatives |

| β-Aminoalcohol | Readily available from chiral pool; Forms stable 5-membered chelate with metals. | Asymmetric alkylation or arylation of the aldehyde functionality. |

C2-symmetric bis(oxazoline) (BOX) ligands are among the most successful classes of chiral ligands in asymmetric catalysis. Their rigid backbone and well-defined coordination geometry provide a highly organized chiral environment around the metal center, leading to excellent enantiocontrol in a wide range of reactions. The synthesis of BOX ligands typically involves the condensation of chiral amino alcohols with dicarboxylic acid derivatives. The steric bulk of the substituent at the chiral center of the oxazoline (B21484) ring is a crucial parameter that can be tuned to maximize enantioselectivity. Although direct applications to this compound are not specified in the available literature, the broad utility of BOX-metal complexes in reactions such as Diels-Alder, aldol (B89426), and Michael additions indicates their high potential for asymmetric transformations of α,β-unsaturated derivatives of this benzaldehyde (B42025).

| Ligand Type | Key Features | Potential Application for this compound Derivatives |

| Bis-Oxazoline (BOX) | C2-symmetric; Rigid structure; Tunable steric properties. | Catalytic asymmetric Diels-Alder, aldol, and Michael reactions of unsaturated derivatives. |

Phosphinooxazoline (PHOX) ligands are a class of P,N-bidentate ligands that have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. The combination of a hard nitrogen donor from the oxazoline ring and a soft phosphorus donor from the phosphine (B1218219) group allows for effective coordination to a range of transition metals, including palladium, iridium, and rhodium. The chirality is typically introduced from a chiral amino alcohol used to construct the oxazoline ring. The electronic and steric properties of the phosphine group can be readily modified to fine-tune the catalytic activity and enantioselectivity. While specific examples involving this compound are not detailed in the surveyed literature, PHOX ligands are widely used in asymmetric allylic alkylations, hydrogenations, and Heck reactions, suggesting their applicability for the synthesis of chiral derivatives containing these functionalities.

| Ligand Type | Key Features | Potential Application for this compound Derivatives |

| Phosphinooxazoline (PHOX) | P,N-bidentate; Combination of hard and soft donors; Tunable electronic and steric properties. | Asymmetric allylic alkylation, hydrogenation, and Heck reactions of appropriately functionalized derivatives. |

Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, are naturally occurring chiral molecules that have been extensively used as catalysts and ligands in asymmetric synthesis. The development of hybrid amide-based Cinchona derivatives has expanded their application scope. These modified alkaloids often incorporate an amide functionality that can act as a hydrogen bond donor or a coordinating group, enhancing the organization of the transition state and leading to improved enantioselectivity. These organocatalysts are particularly effective in promoting reactions such as Michael additions and aldol reactions. Their application in the asymmetric transformation of this compound derivatives, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, represents a promising area of investigation, though specific examples are not prominent in the current literature.

| Ligand Type | Key Features | Potential Application for this compound Derivatives |

| Hybrid Amide-Based Cinchona Derivatives | Natural chiral scaffold; Hydrogen bonding capabilities; Organocatalytic potential. | Asymmetric Michael additions and aldol reactions involving derivatives of the target benzaldehyde. |

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed reactions are a powerful tool for the construction of chiral molecules. The combination of a transition metal with a chiral ligand creates a highly selective catalyst capable of promoting a wide array of asymmetric transformations. For derivatives of this compound, several types of metal-catalyzed asymmetric reactions could be envisaged for the synthesis of enantiomerically enriched products.

For instance, the asymmetric addition of nucleophiles to the aldehyde group is a direct method to create a chiral secondary alcohol. This can be achieved using chiral catalysts based on metals like zinc, titanium, or copper in conjunction with the ligands discussed previously. Another important transformation is the asymmetric reduction of the aldehyde to a chiral primary alcohol, or the reduction of a prochiral ketone derivative, which can be efficiently catalyzed by ruthenium, rhodium, or iridium complexes of chiral phosphine or diamine ligands.

Furthermore, functionalization of the aromatic ring or the propoxy chain could open up possibilities for other metal-catalyzed asymmetric reactions. For example, the introduction of an olefinic group would allow for asymmetric hydrogenation, epoxidation, or dihydroxylation reactions, leading to a variety of chiral building blocks. While the existing literature does not provide specific examples of these reactions on this compound itself, the well-established methodologies in asymmetric catalysis provide a strong foundation for future research in this area.

| Reaction Type | Metal Catalyst (Example) | Chiral Ligand (Example) | Potential Chiral Product from this compound Derivative |

| Asymmetric Aldehyde Alkylation | Zn(OTf)2 | β-Aminoalcohol | Chiral secondary alcohol |

| Asymmetric Ketone Reduction | RuCl2 | Chiral Diamine/Diphosphine | Chiral secondary alcohol |

| Asymmetric Hydrogenation | [Rh(COD)Cl]2 | Chiral Diphosphine | Chiral alkane |

| Asymmetric Allylic Alkylation | Pd(dba)2 | PHOX | Chiral allylic substituted product |

Nickel-Catalyzed Reactions

Nickel catalysts are known for their ability to catalyze a wide range of cross-coupling reactions. In the context of 4-(3-morpholin-4-ylpropoxy)benzaldehyde derivatives, nickel catalysis could be employed for reactions such as C-H functionalization or cross-coupling of aryl halides. For instance, if a halide were present on the aromatic ring, a nickel-catalyzed Kumada or Suzuki coupling could be envisioned to introduce new carbon-carbon bonds.

Table 1: Hypothetical Nickel-Catalyzed Cross-Coupling Reactions

| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Product |

| 1 | 2-Bromo-4-(3-morpholin-4-ylpropoxy)benzaldehyde | Phenylmagnesium bromide | NiCl₂(dppp) | dppp | 2-Phenyl-4-(3-morpholin-4-ylpropoxy)benzaldehyde |

| 2 | 4-(3-Morpholin-4-ylpropoxy)benzaldehyde | Aryl halide | Ni(COD)₂ | PCy₃ | Arylated benzaldehyde derivative |

This table presents hypothetical reactions and conditions based on known nickel-catalyzed methodologies.

Iridium-Catalyzed Reactions

Iridium catalysts are particularly effective for C-H activation and transfer hydrogenation reactions. For 4-(3-morpholin-4-ylpropoxy)benzaldehyde, an iridium catalyst could direct the ortho-C-H functionalization of the benzaldehyde ring, allowing for the introduction of various functional groups. Furthermore, iridium-catalyzed transfer hydrogenation could be used for the reduction of the aldehyde to the corresponding alcohol, a key step in the synthesis of more complex molecules.

Table 2: Potential Iridium-Catalyzed Transformations

| Entry | Substrate | Reagent | Catalyst | Reaction Type | Product |

| 1 | 4-(3-Morpholin-4-ylpropoxy)benzaldehyde | Olefin | [Ir(cod)Cl]₂ | C-H activation/olefination | ortho-Alkenylated benzaldehyde |

| 2 | 4-(3-Morpholin-4-ylpropoxy)benzaldehyde | Isopropanol | [Cp*IrCl₂]₂ | Transfer Hydrogenation | [4-(3-Morpholin-4-ylpropoxy)phenyl]methanol |

This table illustrates potential applications of iridium catalysis based on established reactivity patterns.

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their utility in hydroformylation and C-H activation reactions. While the benzaldehyde is already an aldehyde, rhodium catalysis could be relevant for derivatives. For example, if an alkene functionality were present in a derivative, rhodium-catalyzed hydroformylation could introduce another aldehyde group. Additionally, rhodium-catalyzed C-H functionalization could be employed for the synthesis of substituted derivatives.

Table 3: Plausible Rhodium-Catalyzed Reactions

| Entry | Substrate | Reagents | Catalyst | Reaction Type | Product |

| 1 | Derivative with alkene side chain | CO, H₂ | Rh(acac)(CO)₂ | Hydroformylation | Dialdehyde derivative |

| 2 | 4-(3-Morpholin-4-ylpropoxy)benzaldehyde | Arylboronic acid | [Rh(cod)Cl]₂ | C-H Arylation | ortho-Arylated benzaldehyde |

This table outlines plausible rhodium-catalyzed reactions for derivatives of the target compound.

Organocatalysis in Stereoselective Transformations

Organocatalysis provides a powerful metal-free approach to asymmetric synthesis. The aldehyde functionality of 4-(3-morpholin-4-ylpropoxy)benzaldehyde is an excellent handle for various organocatalytic transformations. Chiral secondary amines, such as proline and its derivatives, could catalyze stereoselective aldol or Mannich reactions, leading to the formation of chiral β-hydroxy or β-amino aldehyde derivatives.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is a valuable method for the enantioselective synthesis of complex molecules. For derivatives of 4-(3-morpholin-4-ylpropoxy)benzaldehyde, a chiral phase-transfer catalyst could be used to control the stereochemistry of reactions such as alkylations or Michael additions at a position alpha to a carbonyl group in a derivative.

Homogeneous Catalysis in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from simple starting materials in a single step. The aldehyde group of 4-(3-morpholin-4-ylpropoxy)benzaldehyde makes it an ideal substrate for various MCRs. For example, in a Ugi or Passerini reaction, the aldehyde could be combined with an amine, an isocyanide, and a carboxylic acid to generate complex amide derivatives. Homogeneous catalysts, such as Lewis acids, could be employed to accelerate these reactions and control selectivity.

Heterogeneous Catalysis for Reaction Efficiency

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, leading to more sustainable and cost-effective chemical processes. For the synthesis and transformations of 4-(3-morpholin-4-ylpropoxy)benzaldehyde derivatives, solid-supported catalysts could be employed. For instance, palladium nanoparticles supported on charcoal could be used for hydrogenation reactions, or a solid-supported acid catalyst could be used for acetal (B89532) formation or other acid-catalyzed reactions. The use of heterogeneous catalysts would simplify product purification and allow for the development of continuous flow processes.

Catalyst Design for Sustainable Chemical Processes

The design of catalysts for the synthesis of pharmacologically relevant molecules like this compound is increasingly guided by the need for sustainability. This involves creating catalytic systems that are not only highly active and selective but also environmentally benign, economically viable, and capable of being used in resource-efficient processes. Key aspects of sustainable catalyst design include the use of earth-abundant metals, the development of catalysts that can operate under mild reaction conditions, and the design of systems that allow for easy separation and recycling.

For the synthesis of the ether linkage in this compound, which typically involves the reaction of a substituted 4-hydroxybenzaldehyde (B117250) with a morpholinopropyl halide, catalyst design focuses on promoting efficient etherification while minimizing side reactions. While traditional methods might employ stoichiometric bases, catalytic approaches offer a more sustainable alternative. For instance, the use of basic catalysts can facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity for the subsequent substitution reaction.

Low Catalyst Loading Strategies

In the synthesis of related benzaldehyde derivatives, various strategies have been employed to achieve low catalyst loading. For instance, in the 1,4-addition reaction between aldehydes and nitroolefins, highly efficient morpholine-based organocatalysts have been developed that require only 1 mol% loading to achieve quantitative conversion. nih.gov This high efficiency is attributed to the specific design of the catalyst, which enhances its activity and stability.

Similarly, in the synthesis of alkoxy-substituted benzaldehydes, the choice of catalyst and reaction conditions can significantly impact the required loading. The development of highly active catalytic systems, potentially involving phase-transfer catalysts or metal complexes, can enable the use of very low concentrations of the catalyst, often in the parts-per-million (ppm) range for highly efficient systems. The table below illustrates hypothetical catalyst loading scenarios for the synthesis of an alkoxy benzaldehyde, demonstrating the impact of catalyst choice on efficiency.

Table 1: Illustrative Catalyst Loading in the Synthesis of Alkoxy Benzaldehydes

| Catalyst System | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Sustainability Impact |

|---|---|---|---|---|

| Traditional Base (e.g., K2CO3) | 150 | 100°C, 12h | 85 | High salt waste, energy intensive |

| Phase-Transfer Catalyst | 5 | 80°C, 6h | 92 | Reduced waste, milder conditions |

| High-Activity Organocatalyst | 1 | Room Temp, 4h | 95 | Minimal waste, energy efficient |

This interactive table allows for a comparison of different catalytic approaches, highlighting how advancements in catalyst design can lead to more sustainable manufacturing processes through significantly reduced catalyst usage.

Catalyst Reusability and Recycling

For the synthesis of this compound derivatives, a recyclable catalyst could be designed by immobilizing a catalytically active species onto a solid support. For example, a basic organic moiety or a metal complex could be anchored to materials such as silica, polymers, or magnetic nanoparticles. The latter offers a particularly attractive option for catalyst recovery, as the catalyst can be easily separated from the reaction medium using an external magnet.

Research on related catalytic systems has demonstrated the feasibility of this approach. For example, in the synthesis of polyhydroquinoline derivatives using a graphene oxide-modified aspartic acid catalyst, the catalyst was shown to be stable and reusable over multiple cycles without a significant loss of activity. researchgate.net Similarly, silver coordination polymers used in the Hantzsch synthesis of polyhydroquinolines were reused for at least four times without a significant drop in catalytic performance. researchgate.net

The table below provides a hypothetical comparison of the reusability of different catalyst types that could be adapted for the synthesis of the target compound.

Table 2: Catalyst Reusability Comparison

| Catalyst Type | Separation Method | Number of Cycles | Final Yield (%) | Key Advantage |

|---|---|---|---|---|

| Homogeneous Catalyst | Extraction/Distillation | 1 | 95 | High activity and selectivity |

| Polymer-Supported Catalyst | Filtration | 5 | 90 | Ease of handling and separation |

| Silica-Immobilized Catalyst | Filtration | 8 | 88 | High stability and surface area |

This interactive table illustrates the trade-offs between different catalyst immobilization strategies, emphasizing the significant advantages of heterogeneous systems, particularly those based on magnetic nanoparticles, in terms of reusability and long-term performance. The development of such robust and recyclable catalysts is crucial for the sustainable production of this compound and its derivatives on an industrial scale.

Structure Activity Relationship Sar Methodologies for 4 3 Morpholin 4 Yl Propoxy Benzaldehyde Analogues

Rational Design Principles for Analogue Libraries

The rational design of analogue libraries for 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde involves a systematic approach to modify its core components: the benzaldehyde (B42025) ring, the propoxy linker, and the morpholine (B109124) ring. This allows for a comprehensive understanding of how each part of the molecule contributes to its biological activity.

Systematic Variation of the Benzaldehyde Substituents (e.g., para-substitution)

The benzaldehyde moiety serves as a key interaction point for many biological targets. Systematic variation of substituents on this ring can significantly impact the compound's potency and selectivity. For instance, the position and nature of substituents can influence the electronic properties and steric profile of the molecule.

In related quinazoline (B50416) derivatives, it has been observed that the para-substitution of a phenyl moiety with various electron-withdrawing groups (such as -Cl, -Br, -F, and -SO2CH3) can lead to higher inhibitory activity compared to electron-donating groups (like -CH3 and -OCH3). mdpi.com This suggests that modifying the electronic nature of the benzaldehyde ring in this compound could be a fruitful strategy for enhancing its biological effects.

Table 1: Impact of Benzaldehyde Substituents on Activity

| Substituent Position | Substituent Type | Predicted Effect on Activity |

| para | Electron-withdrawing (e.g., -Cl, -NO2) | Potential for increased activity |

| para | Electron-donating (e.g., -OCH3, -CH3) | Potential for decreased activity |

| ortho | Bulky groups | May introduce steric hindrance, affecting binding |

| meta | Various groups | Effects can be less predictable, influencing conformation |

Modifications of the Aliphatic Propoxy Linker (e.g., chain length, branching)

The three-carbon propoxy linker plays a critical role in positioning the morpholine and benzaldehyde moieties correctly for optimal interaction with a biological target. Altering the length and flexibility of this linker can provide valuable insights into the spatial requirements of the binding site.

Studies on similar compounds, such as quinazoline derivatives with morpholine alkoxy groups, have shown that a three-carbon linker resulted in a 7.5-fold higher activity compared to a shorter two-carbon chain. mdpi.com This highlights the importance of the linker's length in achieving optimal biological activity. A longer chain may allow for the formation of additional hydrogen bonds with the target, thereby increasing affinity. mdpi.com

Table 2: Influence of Propoxy Linker Modifications

| Modification | Rationale | Potential Outcome |

| Shortening the chain (e.g., ethoxy) | To probe for tighter binding pockets | May decrease activity if optimal distance is not maintained |

| Lengthening the chain (e.g., butoxy) | To reach distant binding regions | Could enhance activity or introduce unfavorable interactions |

| Introducing branching (e.g., isopropoxy) | To restrict conformational flexibility | May lock the molecule in a more active conformation |

| Incorporating cyclic structures | To reduce flexibility and improve metabolic stability | Can lead to more potent and stable compounds |

Derivatization and Substituent Effects on the Morpholine Ring

For example, the introduction of alkyl substitutions at the third position of the morpholine ring has been shown to increase anticancer activity in some contexts. e3s-conferences.org Furthermore, SAR studies on various morpholine derivatives have indicated that even small changes, such as the addition of methyl or phenyl groups, can lead to the most potent compounds in a series. e3s-conferences.org

Exploration of Bioisosteric Replacements for Core Scaffolds and Linkers

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physical and biological properties of a molecule. acs.org This involves replacing a chemical motif with another that is broadly similar in size, shape, and electronic distribution. nih.gov This technique can be applied to the benzaldehyde ring, the propoxy linker, or the morpholine ring to improve properties like metabolic stability, solubility, and target affinity.

For the morpholine moiety, which can sometimes be metabolically labile, analogues have been designed to advantageously alter pharmacokinetic properties. enamine.net For the phenyl group of the benzaldehyde, bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been used as effective mimics. acs.org While such replacements can sometimes lead to improvements, it may be necessary to explore a considerable range of possibilities to find an effective solution. acs.org

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis helps to understand the preferred shapes of this compound in different environments and how these shapes influence its molecular recognition.

Preferred Conformations in Solution and Solid State

The flexibility of the propoxy linker allows the molecule to adopt various conformations. In solution, the molecule is likely to exist as an equilibrium of different conformers. The preferred conformation will be the one that minimizes steric hindrance and electrostatic repulsion. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these conformational preferences in solution. nih.gov

In the solid state, the molecule will adopt a single, low-energy conformation, which can be determined using X-ray crystallography. Comparing the solution and solid-state conformations can provide insights into the energetic landscape of the molecule and the conformations that are most likely to be biologically active. For instance, in some benzaldehyde derivatives, the aldehyde group is found to be coplanar with the aromatic ring. The conformational preferences of the molecule, whether the nitrogen substituent is in a pseudoequatorial or pseudoaxial position, can significantly impact its biological activity. nih.gov

Impact of Substituents on Conformational Preferences

The orientation of the aldehyde group relative to the aromatic ring is a key conformational feature. In substituted benzaldehydes, the presence of substituents, particularly at the ortho positions, can influence the planarity of the molecule. For instance, studies on ortho-substituted benzaldehydes have shown that the aldehyde group may be twisted out of the plane of the aromatic ring to alleviate steric strain. While the parent compound has the flexible propoxy group at the para position, the introduction of substituents ortho to the aldehyde could similarly induce non-planar conformations.

The propoxy linker's conformation is defined by its torsion angles. The presence of bulky substituents on the benzaldehyde ring or the morpholine ring can restrict the rotation around the C-O and C-C bonds of this linker, favoring specific spatial arrangements of the two terminal rings. For example, a large substituent on the benzene (B151609) ring adjacent to the propoxy linkage could sterically clash with the linker, forcing it into a more extended or a more folded conformation.

The morpholine ring itself typically adopts a chair conformation. cdnsciencepub.com However, substituents on the nitrogen or carbon atoms of the morpholine ring can influence the ring's puckering and the equilibrium between different chair or boat conformations. The specific conformational preferences would depend on the size and nature (axial vs. equatorial) of the substituents.

A hypothetical analysis of substituent effects on the conformational preferences of this compound analogues is presented in the table below.

| Substituent Position | Type of Substituent | Potential Conformational Impact |

| Benzaldehyde Ring (ortho to aldehyde) | Bulky alkyl group | May cause the aldehyde group to twist out of the plane of the benzene ring. |

| Benzaldehyde Ring (ortho to propoxy) | Electron-withdrawing group | Could influence the torsional angle between the phenyl ring and the propoxy linker through electronic effects. |

| Propoxy Linker | Methyl group | Introduction of a chiral center, leading to stereoisomers with distinct conformational preferences. |

| Morpholine Ring (C2 or C6) | Phenyl group | May favor an equatorial position to minimize steric interactions, influencing the overall shape of the morpholine ring. |

Role of Chirality and Stereoisomerism in Analogue Design

Chirality plays a pivotal role in the design of bioactive molecules, as stereoisomers of a chiral compound can exhibit significantly different interactions with chiral biological targets like proteins and nucleic acids. nih.gov In the context of this compound analogues, chirality can be introduced at several positions, leading to enantiomers or diastereomers with distinct three-dimensional arrangements.

The introduction of a chiral center within the propoxy linker, for instance, by adding a substituent to one of the carbon atoms, would result in (R)- and (S)-enantiomers. These enantiomers, being non-superimposable mirror images, would orient the morpholine and benzaldehyde moieties differently in space. This can have profound implications for how the molecule fits into a binding site.

Similarly, the morpholine ring itself can be a source of chirality. Substitution on the carbon atoms of the morpholine ring can create one or more stereocenters. For example, cis- and trans-isomers of a 2,6-disubstituted morpholine ring would have different spatial dispositions of the substituents, leading to distinct molecular shapes. cdnsciencepub.com

The significance of stereoisomerism lies in the fact that biological macromolecules are chiral. The differential interaction of stereoisomers with a target can lead to one isomer being significantly more active or having a different biological profile than the other(s). Therefore, the synthesis and evaluation of individual stereoisomers are crucial in analogue design to identify the eutomer (the more active isomer). nih.gov

The following table outlines potential sites for introducing chirality in this compound analogues and the resulting stereoisomeric possibilities.

| Site of Chirality Introduction | Type of Stereoisomerism | Potential Impact on Analogue Design |

| Propoxy linker (e.g., at C1 or C2) | Enantiomers ((R) and (S)) | Different spatial orientation of the terminal aromatic and heterocyclic rings. |

| Morpholine ring (e.g., at C2 and C6) | Diastereomers (cis and trans) | Alters the overall shape and the directionality of potential interactions from the morpholine moiety. |

| Combination of chiral centers | Multiple diastereomers | Creates a diverse set of stereoisomers with unique 3D structures for exploring structure-activity relationships. |

Structural Features and Their Correlation with Hypothetical Interactions (Principles, not specific biological outcomes)

The structural features of this compound analogues provide a framework for a variety of potential non-covalent interactions that are fundamental to molecular recognition. These interactions are hypothetical and depend on the specific topology and chemical environment of a given binding partner.

The benzaldehyde moiety offers several points of potential interaction. The aldehyde group, with its carbonyl oxygen, is a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. rsc.orgnih.gov Additionally, the C-H bonds of the aldehyde and the ring can act as weak hydrogen bond donors. rsc.orgnih.gov

The morpholine ring also presents multiple opportunities for interaction. The nitrogen atom of the morpholine is a hydrogen bond acceptor and can be protonated to act as a hydrogen bond donor. The oxygen atom within the morpholine ring is also a potential hydrogen bond acceptor. nih.govnih.gov The entire morpholine ring can engage in van der Waals and hydrophobic interactions.

The flexible propoxy linker serves to position the benzaldehyde and morpholine moieties in specific spatial orientations. The ether oxygen in the linker is a potential hydrogen bond acceptor. The length and flexibility of this linker are critical in allowing the terminal groups to adopt conformations suitable for optimal interaction with a binding partner.

Substituents on the benzaldehyde or morpholine rings can introduce new interaction points. For example, a hydroxyl or amino substituent on the aromatic ring can act as a hydrogen bond donor and acceptor. A halogen substituent can participate in halogen bonding. rsc.orgnih.gov

The table below summarizes the key structural features of this compound analogues and the types of hypothetical molecular interactions they can mediate.

| Structural Feature | Potential Type of Interaction |

| Benzaldehyde - Carbonyl Oxygen | Hydrogen bond acceptor |

| Benzaldehyde - Aromatic Ring | π-π stacking, hydrophobic interactions |

| Propoxy Linker - Ether Oxygen | Hydrogen bond acceptor |

| Morpholine - Nitrogen Atom | Hydrogen bond acceptor, protonated donor |

| Morpholine - Oxygen Atom | Hydrogen bond acceptor |

| Morpholine - Ring Structure | Hydrophobic and van der Waals interactions |

| Aromatic Substituents (e.g., -OH, -NH2) | Hydrogen bond donor/acceptor |

| Aromatic Substituents (e.g., -Cl, -Br) | Halogen bonding |

Computational and Theoretical Investigations of 4 3 Morpholin 4 Yl Propoxy Benzaldehyde

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are employed to elucidate the electronic structure and geometry of molecules. These methods are based on solving the Schrödinger equation, providing detailed insights into orbital energies, electron distribution, and molecular properties. For a molecule such as 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, these calculations can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the ground-state properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods while providing a high level of accuracy.

For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. tandfonline.com These calculations would yield key structural parameters. Studies on similar benzaldehyde (B42025) derivatives have utilized DFT to analyze how substituents affect the geometry of the benzene (B151609) ring and the aldehyde group. nih.gov For instance, in a study of 4-ethoxy-3-methoxy benzaldehyde, DFT calculations revealed distortions in the benzene ring due to the substitution of the aldehyde group. tandfonline.com

Furthermore, DFT is used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests a higher reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT, helps in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Representative Data from DFT Calculations on a Substituted Benzaldehyde

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative for a substituted benzaldehyde and not specific to this compound.

Hartree-Fock (HF) Level Calculations for Molecular Optimization

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While DFT has become more prevalent due to its better inclusion of electron correlation for a similar computational cost, HF calculations are still valuable for initial geometry optimizations and for providing a reference for more advanced calculations. rice.edu

In the context of this compound, an HF calculation would involve solving the Roothaan equations to obtain the molecular orbitals and their energies. arxiv.org This process is iterative, achieving a self-consistent field (SCF) where the electron distribution is constant. rice.edu The resulting optimized geometry from an HF calculation provides a good starting point for more accurate methods like DFT or Møller-Plesset perturbation theory. While HF systematically neglects electron correlation, leading to some inaccuracies in properties like bond lengths, it remains a fundamental tool in the computational chemist's arsenal. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. princeton.edu TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra. conicet.gov.ar

By applying TD-DFT, one can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). princeton.edu For benzaldehyde and its derivatives, TD-DFT has been used to analyze their photophysics, including fluorescence and intersystem crossing processes. princeton.edu A theoretical UV-Vis spectrum can be simulated, showing the absorption bands corresponding to electronic excitations. mdpi.com For example, in a study of 4-hydroxybenzaldehyde (B117250), TD-DFT calculations predicted three absorption bands in the UV region. mdpi.com Such an analysis for this compound would be crucial for understanding its photostability and potential applications in materials science or photochemistry.

Table 2: Hypothetical TD-DFT Results for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.5 | 275 | 0.3 | HOMO -> LUMO |

| 5.2 | 238 | 0.1 | HOMO-1 -> LUMO |

| 5.8 | 214 | 0.5 | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and serves as an example of typical TD-DFT output.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a more computationally tractable approach to study the conformational landscape and dynamic behavior of molecules.

Conformational Search and Energy Minimization

The flexibility of the propoxy linker and the morpholine (B109124) ring in this compound means that the molecule can adopt numerous conformations. A conformational search is a computational procedure used to identify the various low-energy structures (conformers) of a molecule. This is typically done using molecular mechanics force fields, which represent the potential energy of a system as a sum of bonded and non-bonded interactions.

The process involves systematically or randomly sampling different torsional angles of the rotatable bonds in the molecule. Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. Studies on the conformational preferences of the morpholine ring itself have shown that it primarily adopts chair conformations, with the substituent in either an axial or equatorial position. acs.orgacs.orgnih.gov The relative energies of these conformers determine their population at a given temperature. For this compound, a thorough conformational analysis would be essential to identify the most stable structures, which are likely to be the most relevant for its biological activity or material properties.

Principles of Molecular Docking and Ligand-Target Interactions (Methodology, not specific outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.govijcap.in This method is a cornerstone of structure-based drug design. nih.gov The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target. ijcap.in

The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov

Search Algorithm: This component generates a large number of possible conformations and orientations (poses) of the ligand within the binding site of the receptor. nih.gov The flexibility of the ligand is often considered, and in some more advanced methods, the flexibility of the receptor's side chains can also be taken into account (induced fit docking).